6-Isopropyl-7-methoxy-1-tetralone

Description

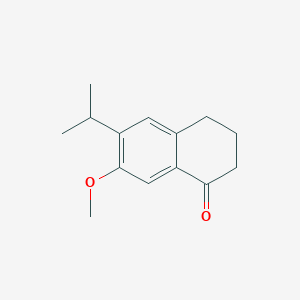

6-Isopropyl-7-methoxy-1-tetralone (CAS: Not explicitly provided in evidence) is a substituted tetralone derivative with a molecular formula of C₁₄H₁₈O₂ (based on structural analogs in ). It features a bicyclic tetralone backbone substituted with an isopropyl group at position 6 and a methoxy group at position 5. This compound is synthesized via a one-pot method involving Friedel-Crafts alkylation and cyclization, as demonstrated by Cabrera et al. (2014) . Its structural uniqueness lies in the combination of hydrophobic (isopropyl) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

7-methoxy-6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-9(2)11-7-10-5-4-6-13(15)12(10)8-14(11)16-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDVEHBPKKQPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCCC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435676 | |

| Record name | 6-isopropyl-7-methoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22009-41-2 | |

| Record name | 3,4-Dihydro-7-methoxy-6-(1-methylethyl)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-isopropyl-7-methoxy-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

p-Bromoanisole as a Precursor

A seminal approach begins with p-bromoanisole, where bromine serves as a directing group for subsequent alkylation. Aluminum trichloride (AlCl₃) acts as a Lewis acid to facilitate isopropyl group introduction via Friedel-Crafts alkylation. After alkylation, cyclization under acidic conditions forms the tetralone ring. Key steps include:

- Alkylation : Reacting p-bromoanisole with isopropyl chloride in the presence of AlCl₃ at -5°C yields 6-isopropyl-4-methoxybromobenzene.

- Cyclization : Treating the alkylated product with 1,1,2,2-tetrachloroethane and AlCl₃ induces cyclization to form the tetralone backbone.

Yield : Early reports achieved ~75% yield, though side reactions like over-alkylation necessitated precise temperature control.

Reformatsky Reaction and Cyclization

The Reformatsky reaction enables the formation of β-hydroxy esters, which are pivotal for constructing the tetralone’s ketone moiety.

Intermediate Synthesis via Methyl γ-Bromocrotonate

In this route, this compound is synthesized through a multi-step sequence:

- Reformatsky Reaction : Reacting methyl γ-bromocrotonate with zinc in tetrahydrofuran (THF) generates a zinc enolate, which attacks the ketone of a pre-alkylated intermediate.

- Aromatization : Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) removes hydrogen atoms, yielding a conjugated system.

- Grignard Addition : Treatment with methylmagnesium iodide introduces methyl groups, followed by acid-catalyzed cyclization to form the tetralone structure.

Optimization : Replacing DDQ with milder oxidants like MnO₂ improved yields to 82% while reducing side-product formation.

Catalytic Methods for Sustainable Synthesis

Recent advances emphasize green chemistry principles, leveraging heterogeneous catalysts to enhance efficiency.

Fe-Al-MCM-41 Molecular Sieve Catalysis

A solvent-free approach utilizes Fe-Al-MCM-41, a mesoporous catalyst, to promote alkylation and cyclization in one pot. Conditions include:

- Catalyst Loading : 10 wt% Fe-Al-MCM-41

- Temperature : 60°C for 18 hours

- Solvent : Toluene

Yield : 98.4%, with near-complete conversion attributed to the catalyst’s high surface area and acid site density.

CTAB Micellar Systems

Cetyltrimethylammonium bromide (CTAB) micelles facilitate oxidation steps in aqueous media. For example, oxidizing 6-isopropyl-7-methoxy-1-tetralol to the ketone using oxone and IBS (1-hydroxy-1H-1,2,3-benziodoxathiole 1,3,3-trioxide) achieves 95% yield under ambient conditions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, -5°C, 1,2-dichloroethane | 75% | High regioselectivity | Corrosive reagents, waste-intensive |

| Reformatsky | Zn, THF, DDQ | 82% | Precise ketone formation | Multi-step, costly oxidants |

| Fe-Al-MCM-41 | 60°C, toluene, 18h | 98.4% | Solvent-free, recyclable catalyst | Requires specialized catalyst |

| CTAB/Oxone | H₂O, RT, 2h | 95% | Ambient conditions, green solvent | Limited to oxidation steps |

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-7-methoxy-1-tetralone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane can yield miltirone, a diterpenoid quinone .

Scientific Research Applications

Chemical Structure and Synthesis

6-Isopropyl-7-methoxy-1-tetralone is characterized by an isopropyl group at the 6th position and a methoxy group at the 7th position on the tetralone structure. The synthesis of this compound typically involves the isopropylation of 6-methoxy-1-tetralone, requiring specific conditions such as heating at temperatures between 100–110°C for approximately 10 hours. Continuous-flow synthesis techniques are often employed for industrial applications to enhance efficiency and yield.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Medicinal Chemistry

- Antitumor Properties : Research indicates that this compound exhibits potential antitumor activities by targeting key molecular pathways involved in cancer progression. It has been shown to suppress the expression of proteins such as c-Met, p-AKT, NF-κB, MMP2, and MMP9, which are critical in cell proliferation and migration .

- Mechanisms of Action : The compound induces apoptosis in hepatocellular carcinoma (HCC) cells by modulating various signaling pathways. Studies have demonstrated its ability to significantly reduce cell viability and inhibit migration in cancer cell lines .

Biological Activities

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Industrial Applications

- Chemical Production : The compound is utilized in the production of various chemical products and materials due to its favorable chemical properties. Its role as a precursor for synthesizing other biologically active compounds enhances its industrial relevance .

Case Study 1: Antitumor Activity

A study focused on the effects of this compound on HCC cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the downregulation of c-Met and p-AKT signaling pathways. This suggests its potential use as a therapeutic agent in cancer treatment .

Case Study 2: Synthesis Optimization

Research on optimizing the synthesis process highlighted a one-pot method that improves yield and reduces environmental impact compared to traditional methods. This approach not only simplifies the synthesis but also enhances the purity of the final product, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 6-Isopropyl-7-methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis and suppress cell proliferation in certain cancer cell lines. The compound’s effects are mediated through the modulation of signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-Isopropyl-7-methoxy-1-tetralone, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Functional Differences

- 6-Hydroxy-1-tetralone lacks the isopropyl group and contains a polar hydroxyl group, which may reduce its ability to penetrate cellular membranes . 6-Isopropoxy-7-methoxy-1-tetralone replaces the isopropyl with an isopropoxy group, increasing steric bulk and oxygen content, which could alter receptor binding .

Biological Activity

6-Isopropyl-7-methoxy-1-tetralone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound, with the chemical formula , can be synthesized through the isopropylation of 6-methoxy-1-tetralone. The reaction typically requires heating at temperatures between 100–110°C for approximately 10 hours, often utilizing continuous-flow synthesis techniques for industrial applications.

The biological activity of this compound primarily involves its interaction with several key molecular targets:

- c-Met : A receptor tyrosine kinase involved in cell proliferation and survival.

- p-AKT : A protein that plays a crucial role in signaling pathways related to cell growth and survival.

- NF-κB : A transcription factor that regulates genes involved in inflammation and cell survival.

- MMP2 and MMP9 : Matrix metalloproteinases that are implicated in tumor invasion and metastasis.

The compound has been shown to suppress the expression of these targets, leading to significant effects on cellular processes such as proliferation, migration, and apoptosis .

Antitumor Effects

Research indicates that this compound exhibits potent antitumor activity, particularly against hepatocellular carcinoma (HCC) cells. Key findings include:

- Cytotoxicity : The compound demonstrates cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, similar compounds have shown IC50 values as low as 0.93 μM against HCC cells .

- Induction of Apoptosis : Studies have reported that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by flow cytometry analyses showing elevated levels of apoptotic markers .

- Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is critical for preventing metastasis .

Research Findings

A summary of notable studies on this compound is presented below:

Case Studies

In a recent study involving animal models, administration of this compound resulted in suppressed tumor growth without adverse effects on body weight or organ health. Immunohistochemical analysis revealed decreased expression levels of NF-κB and MMPs in tumor tissues, suggesting effective modulation of tumor progression pathways .

Q & A

Q. What are the standard synthetic routes for 6-isopropyl-7-methoxy-1-tetralone, and what are their key challenges?

The synthesis of tetralones often involves Friedel-Crafts acylation, alkylation, or bromination followed by methoxylation. For example, analogous compounds like 6,7-dimethoxy-1-tetralone are synthesized via bromination using N-bromosuccinimide (NBS) and benzoyl peroxide, followed by methoxylation with sodium methoxide and copper iodide under reflux . Key challenges include controlling regioselectivity during bromination, minimizing side reactions (e.g., over-oxidation), and achieving high yields with cost-effective reagents .

Q. What safety protocols are critical when handling this compound in the laboratory?

Based on analogous compounds (e.g., 6-hydroxy-1-tetralone), essential precautions include:

- Ventilation : Use local exhaust systems to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats .

- Spill Management : Collect spilled material in sealed containers, avoid environmental contamination, and clean contaminated surfaces thoroughly .

- Fire Safety : Use water mist, CO₂, or dry chemical extinguishers; avoid strong oxidizers during storage .

Q. How can researchers determine the purity and structural identity of this compound?

- Chromatography : Use silica-gel column chromatography or thin-layer chromatography (TLC) with UV visualization for preliminary purity checks .

- Spectroscopy : Confirm structure via H/C NMR for functional groups (e.g., methoxy and isopropyl signals) and mass spectrometry (MS) for molecular weight validation .

- Melting Point Analysis : Compare observed melting points (e.g., 154–157°C for analogous tetralones) with literature values .

Q. What solvents and storage conditions are optimal for this compound?

- Solvents : Use non-polar solvents (e.g., chloroform, ether) for reactions; avoid acetone due to incompatibility with some reagents .

- Storage : Store in airtight glass containers at 0–6°C, protected from light and moisture .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability and sustainability?

- Catalyst Selection : Replace rhodium or ionic liquids with cheaper, greener catalysts (e.g., copper iodide) to reduce costs and toxicity .

- Solvent Recycling : Implement solvent recovery systems for toluene or methanol used in bromination and methoxylation steps .

- Waste Minimization : Optimize stoichiometry to reduce excess reagents and byproducts, aligning with green chemistry principles .

Q. How should researchers address contradictory data in spectroscopic or chromatographic analyses?

- Method Validation : Repeat experiments under controlled conditions (e.g., fixed temperature, humidity) to isolate variables .

- Cross-Validation : Use complementary techniques (e.g., HPLC vs. TLC for purity; NMR vs. IR for functional groups) to confirm results .

- Peer Consultation : Engage collaborators or forums to review anomalous data and identify potential instrumentation errors .

Q. What strategies can enhance the regioselectivity of functionalization in this compound derivatives?

- Directed Ortho-Metalation : Introduce directing groups (e.g., boronates) to guide substitutions at specific positions .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction conditions for desired regioselectivity .

Q. How can bioactivity studies on this compound be designed to ensure reproducibility?

- Dose-Response Curves : Test multiple concentrations in triplicate to establish reliable IC₅₀ values .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay conditions .

- Data Transparency : Publish raw datasets and detailed protocols (e.g., incubation times, cell lines) to facilitate replication .

Q. What analytical methods are suitable for studying degradation products or metabolites of this compound?

- LC-MS/MS : Identify degradation pathways by tracking molecular fragments and retention times .

- Stability Testing : Expose the compound to accelerated conditions (e.g., high temperature, UV light) and monitor changes via HPLC .

Methodological Resources

- Synthetic Protocols : Refer to bromination and methoxylation steps in analogous tetralone syntheses .

- Safety Guidelines : Follow JIS Z 7253:2019 standards for chemical handling and PPE .

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.